molecular formula C12H11NO2 B3226828 5-(4-Methoxyphenyl)pyridin-3-ol CAS No. 1258609-27-6

5-(4-Methoxyphenyl)pyridin-3-ol

Cat. No.: B3226828
CAS No.: 1258609-27-6
M. Wt: 201.22 g/mol
InChI Key: AFEIJQZBPSMOAE-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-methoxyphenyl group and a hydroxyl group at the 3-position

Biochemical Analysis

Biochemical Properties

5-(4-Methoxyphenyl)pyridin-3-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with metabotropic glutamate receptor subtype 7 (mGluR7), acting as a negative allosteric modulator . This interaction can influence the receptor’s activity, leading to changes in neurotransmitter release and synaptic transmission. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving mGluR7 . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been reported to affect the activity of rostral ventromedial medulla (RVM) cells, which play a role in pain modulation . These effects highlight the potential of this compound in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As a negative allosteric modulator of mGluR7, it binds to the receptor and induces conformational changes that inhibit its activity . This inhibition can lead to decreased neurotransmitter release and altered synaptic transmission. Additionally, this compound may influence enzyme activity, either by inhibiting or activating specific enzymes, thereby affecting metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable, with a half-life of about 1 hour in circulation . Over time, it may undergo degradation, leading to changes in its activity and interactions with biomolecules. Long-term studies in vitro and in vivo have revealed that this compound can modulate cognitive functions and social interactions without causing significant adverse effects on the central nervous system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to modulate pain responses and cognitive functions without causing significant side effects . At higher doses, it may lead to adverse effects, such as impaired cognitive performance and reduced social interactions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. One study revealed that the compound undergoes methylation during metabolism, forming a methylated derivative through the action of N-methyltransferase . This metabolic transformation can affect the compound’s activity and interactions with other biomolecules, potentially altering its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound is distributed into the brain after systemic administration, indicating its ability to cross the blood-brain barrier . It may interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. These interactions can influence the compound’s activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another approach involves the electrophilic cyclization of intermediate azidomethyl compounds, followed by iodine-mediated reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of boron reagents and reaction conditions can be optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

5-(4-Methoxyphenyl)pyridin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

5-(4-Methoxyphenyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, it exhibits different inhibitory effects on enzymes such as ALOX15 .

Properties

IUPAC Name

5-(4-methoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEIJQZBPSMOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682619
Record name 5-(4-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258609-27-6
Record name 5-(4-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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